molecular formula C9H12ClNO3 B13482982 methyl 4H,5H,6H,7H-furo[2,3-c]pyridine-5-carboxylate hydrochloride

methyl 4H,5H,6H,7H-furo[2,3-c]pyridine-5-carboxylate hydrochloride

Cat. No.: B13482982
M. Wt: 217.65 g/mol
InChI Key: CDSFXAXZZQWIKV-UHFFFAOYSA-N
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Description

Methyl 4H,5H,6H,7H-furo[2,3-c]pyridine-5-carboxylate hydrochloride is a chemical compound with a unique structure that combines a furo[2,3-c]pyridine ring system with a carboxylate ester group

Properties

Molecular Formula

C9H12ClNO3

Molecular Weight

217.65 g/mol

IUPAC Name

methyl 4,5,6,7-tetrahydrofuro[2,3-c]pyridine-5-carboxylate;hydrochloride

InChI

InChI=1S/C9H11NO3.ClH/c1-12-9(11)7-4-6-2-3-13-8(6)5-10-7;/h2-3,7,10H,4-5H2,1H3;1H

InChI Key

CDSFXAXZZQWIKV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC2=C(CN1)OC=C2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4H,5H,6H,7H-furo[2,3-c]pyridine-5-carboxylate hydrochloride typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a furo[2,3-c]pyridine derivative with a methylating agent in the presence of a base to form the desired ester. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as crystallization or chromatography are employed to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4H,5H,6H,7H-furo[2,3-c]pyridine-5-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, with temperatures ranging from -78°C to reflux and solvents such as ethanol, tetrahydrofuran, or dimethyl sulfoxide .

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound. These products are often characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS) .

Scientific Research Applications

Methyl 4H,5H,6H,7H-furo[2,3-c]pyridine-5-carboxylate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4H,5H,6H,7H-furo[2,3-c]pyridine-5-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. Alternatively, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways. The exact mechanism depends on the specific application and target of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4H,5H,6H,7H-furo[2,3-c]pyridine-5-carboxylate hydrochloride is unique due to its specific ring system and ester functionality, which confer distinct chemical and biological properties.

Biological Activity

Methyl 4H,5H,6H,7H-furo[2,3-c]pyridine-5-carboxylate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activities, and relevant research findings.

Synthesis

The synthesis of this compound typically involves palladium-catalyzed reactions. For instance, the reaction of 5-bromo-2-hydroxy-3-iodopyridine with various alkynes has been reported to yield furo[2,3-c]pyridine derivatives with significant yields. The general synthetic pathway includes:

  • Formation of the Furo-Pyridine Core : Utilizing palladium catalysts to facilitate cyclization reactions.
  • Functionalization : Introduction of carboxylate and methyl groups at specific positions on the furo-pyridine ring.

Pharmacological Properties

This compound has shown various biological activities:

  • Antioxidant Activity : Compounds containing furo-pyridine structures often exhibit antioxidant properties due to their ability to scavenge free radicals.
  • Anti-inflammatory Effects : Some derivatives have been studied for their potential in treating inflammatory conditions by modulating pathways involved in inflammation.

Case Studies

  • Anticancer Activity : Research has indicated that certain furo-pyridine derivatives can inhibit the proliferation of cancer cells. For example:
    • A study demonstrated that a related compound exhibited cytotoxic effects on various human tumor cell lines (IC50 values ranging from 10 µM to 30 µM) .
  • Neuroprotective Effects : Another study highlighted the neuroprotective properties of furo-pyridine derivatives in models of neurodegenerative diseases . The mechanism was attributed to the modulation of neuroinflammatory pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantFree radical scavenging
Anti-inflammatoryReduced cytokine release
AnticancerCytotoxicity against tumor cells
NeuroprotectiveProtection against oxidative stress

Research Findings

Recent studies have explored the structure-activity relationships (SAR) of furo-pyridine derivatives:

  • Binding Affinity : Derivatives with specific substitutions at the C3 and C4 positions showed enhanced binding affinity to target receptors involved in inflammation and cancer proliferation.
  • In Vivo Studies : Animal models have demonstrated promising results in reducing tumor size and inflammation when treated with these compounds.

Q & A

Q. What synthetic methodologies are reported for methyl 4H,5H,6H,7H-furo[2,3-c]pyridine-5-carboxylate hydrochloride?

  • Methodological Answer : Two primary methods are documented:
  • Classical Heating : Reactants (e.g., substituted coumarins and aldehyde derivatives) are refluxed in pyridine at 105°C for 3 hours, followed by ethanol crystallization .
  • Microwave-Assisted Synthesis : Similar reactants are irradiated in pyridine for 3 minutes, reducing reaction time while maintaining yield .
  • Key Considerations : Solvent choice (pyridine aids cyclization), temperature control, and post-reaction purification (e.g., ethanol recrystallization).
  • Example Data Table :
MethodTimeYield (%)Crystallization Solvent
Classical Heating3 h65–70Ethanol
Microwave Irradiation3 min60–68Ethanol

Q. How is the compound characterized analytically?

  • Methodological Answer :
  • Elemental Analysis : Used to verify purity and stoichiometry (e.g., C, H, N percentages). For analogous pyridine derivatives, deviations ≤0.3% confirm synthetic accuracy .
  • NMR Spectroscopy : Proton environments (e.g., methoxy groups at δ 3.85 ppm, aromatic protons at δ 7.4–8.3 ppm) resolve structural ambiguities .
  • Example Data Table :
Compound%C (Calc/Found)%H (Calc/Found)%N (Calc/Found)
5-Methoxypyridine-2-carboxylic acid54.92/54.614.57/4.519.15/9.06

Q. What safety protocols are critical during handling?

  • Methodological Answer :
  • Hazard Statements : Skin/eye irritation (H315, H319) and respiratory sensitization (H334) require PPE (gloves, goggles, respirators) .
  • Storage : Dry, inert atmospheres (argon/nitrogen) to prevent hydrolysis.
  • First Aid : Immediate ethanol/water rinsing for dermal exposure; activated charcoal for ingestion .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize synthesis parameters?

  • Methodological Answer :
  • Factor Screening : Use fractional factorial designs to prioritize variables (e.g., temperature, solvent ratio, catalyst loading) .
  • Response Surface Methodology (RSM) : Quadratic models predict optimal conditions (e.g., 90–95°C for oxidation steps, as in pyridine carboxylate synthesis) .
  • Example Workflow :

Define critical parameters (e.g., reactant molar ratios, reaction time).

Conduct pilot experiments to identify significant factors.

Apply central composite designs for multi-variable optimization .

Q. How to resolve contradictions in spectroscopic or chromatographic data?

  • Methodological Answer :
  • Cross-Validation : Pair NMR with high-resolution mass spectrometry (HRMS) to confirm molecular ions.
  • Computational Validation : Quantum mechanical calculations (e.g., DFT) predict NMR/IR spectra for comparison with experimental data .
  • Case Study : Discrepancies in pyridine proton assignments resolved via 2D-COSY and HSQC experiments .

Q. What strategies improve regioselective functionalization of the fused furopyridine core?

  • Methodological Answer :
  • Directing Groups : Install temporary substituents (e.g., Boc-protected amines) to steer electrophilic substitution .
  • Microwave-Enhanced Selectivity : Shorter reaction times reduce side-product formation (e.g., in cyclization steps) .
  • Catalytic Control : Transition metals (Pd, Cu) enable site-specific cross-coupling (e.g., Suzuki-Miyaura for aryl additions) .

Q. How to assess stability under varying pH and temperature?

  • Methodological Answer :
  • Accelerated Degradation Studies :

Prepare buffered solutions (pH 2–12).

Incubate at 25°C, 40°C, and 60°C.

Monitor degradation via HPLC at 0, 7, 14, 30 days .

  • Key Metrics : Half-life (t₁/₂) and activation energy (Eₐ) derived from Arrhenius plots.

Data Contradiction Analysis

Q. How to address conflicting yield reports in literature?

  • Methodological Answer :
  • Reproducibility Checks : Replicate experiments with identical reagents (e.g., anhydrous pyridine vs. technical grade) .
  • Side-Reaction Identification : Use LC-MS to detect byproducts (e.g., over-oxidized intermediates in permanganate reactions) .
  • Meta-Analysis : Compare solvent purity, catalyst sources, and inert atmosphere protocols across studies .

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